Regiochemical Selectivity: 7-Carboxylate vs. 6-Carboxylate in CRF₁ Antagonist vs. β-Lactamase Inhibitor Scaffolds
The target 7-carboxylate regioisomer is structurally required for the pyrazolo[5,1-b]oxazole CRF₁ antagonist pharmacophore as described in patent US20120295942A1 . In contrast, the 6-carboxylate regioisomer (CAS 623565-48-0) is utilized as a β-lactamase inhibitor scaffold . No interconversion or biological equivalence between the two regioisomers has been reported. This functional segregation is supported by the distinct substitution patterns observed in the respective patent and application literature.
| Evidence Dimension | Biological target class associated with regioisomer |
|---|---|
| Target Compound Data | 7-COOEt regioisomer: CRF₁ receptor antagonist pharmacophore (patent class) |
| Comparator Or Baseline | 6-COOEt regioisomer (CAS 623565-48-0): β-Lactamase inhibitor pharmacophore |
| Quantified Difference | No quantitative cross-target data available; differentiated exclusively by target class assignment in patent disclosures. |
| Conditions | Patent-based pharmacophore mapping; no direct head-to-head biochemical assay comparison available. |
Why This Matters
Procurement of the incorrect regioisomer leads to a structurally distinct scaffold that cannot substitute for the target compound in CRF₁ antagonist synthesis or structure–activity relationship (SAR) studies.
- [1] Bruce, I.; Culshaw, A. J.; et al. Pyrazolo[5,1b]oxazole Derivatives as CRF-1 Receptor Antagonists. US Patent Application US20120295942A1, 2012. View Source
- [2] Delta-B. Ethyl 2,3-Dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate – Product Information. CAS 623565-48-0. View Source
